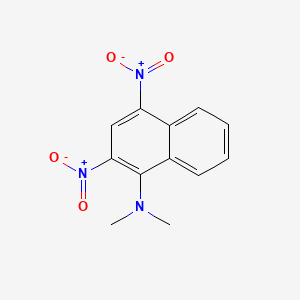![molecular formula C10H8N2O3 B589182 Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-22-0](/img/structure/B589182.png)
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 151831-22-0 . It has a molecular weight of 218.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 218.21 .Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate involves the reaction of 3-amino-2-pyrazolylpyridine with ethyl 3-oxobutanoate followed by oxidation of the resulting intermediate to form the desired product.", "Starting Materials": [ "3-amino-2-pyrazolylpyridine", "ethyl 3-oxobutanoate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate", "magnesium sulfate", "sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-pyrazolylpyridine and ethyl 3-oxobutanoate in ethyl acetate.", "Step 2: Add sodium bicarbonate to the mixture and stir for 30 minutes.", "Step 3: Add sodium periodate to the mixture and stir for 2 hours.", "Step 4: Filter the mixture and wash the solid with water.", "Step 5: Extract the filtrate with ethyl acetate.", "Step 6: Dry the organic layer with magnesium sulfate.", "Step 7: Filter the mixture and evaporate the solvent.", "Step 8: Purify the crude product by column chromatography using ethyl acetate and hexanes as eluent.", "Step 9: Recrystallize the purified product from ethyl acetate and hexanes to obtain Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate." ] } | |
CAS No. |
151831-22-0 |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)8-4-2-3-5-12(8)11-9/h2-6H,1H3 |
InChI Key |
OKFHXELMBVIIRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1C=O |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1C=O |
Synonyms |
3-FORMYL-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











